MDM2-IN-21 is classified as an MDM2 inhibitor and is primarily used in cancer research. It was identified through a series of structure-based drug design efforts aimed at discovering novel compounds that can effectively disrupt the MDM2-p53 interaction, thus restoring p53 function in cancer cells. The compound is typically synthesized for laboratory use and is not intended for clinical application at this stage .
The synthesis of MDM2-IN-21 involves several key steps, often starting from commercially available precursors. The synthetic route typically includes:
MDM2-IN-21 features a complex molecular structure designed to fit into the hydrophobic pocket of the MDM2 protein. While specific structural data for MDM2-IN-21 may not be extensively detailed in available literature, similar compounds exhibit structural characteristics that allow them to mimic key residues of p53, facilitating effective binding.
MDM2-IN-21 engages in specific chemical interactions with the MDM2 protein, primarily through non-covalent interactions such as hydrogen bonding and hydrophobic contacts. These interactions stabilize the binding of MDM2-IN-21 within the binding pocket of MDM2, effectively disrupting its interaction with p53.
The mechanism by which MDM2-IN-21 operates involves:
While specific physical properties such as melting point or solubility are not detailed in the available literature, compounds similar to MDM2-IN-21 generally exhibit:
Chemical properties would include its ability to form stable complexes with proteins due to its designed molecular interactions.
MDM2-IN-21 serves primarily as a research tool in oncology studies aimed at understanding and developing therapies that target the MDM2-p53 axis. Its applications include:
Murine Double Minute 2 serves as the primary cellular regulator of the tumor suppressor protein p53 through an evolutionarily conserved negative feedback loop. Under physiological conditions, Murine Double Minute 2 binds to the N-terminal transactivation domain of p53 via its hydrophobic pocket, utilizing three critical residues—phenylalanine 19, tryptophan 23, and leucine 26—to form a stable complex [1] [4]. This interaction serves dual regulatory purposes: it sterically blocks p53 transcriptional activity and facilitates p53 ubiquitination through Murine Double Minute 2's C-terminal RING finger domain, which functions as an E3 ubiquitin ligase [3] [10]. Subsequent proteasomal degradation maintains low basal p53 levels in unstressed cells, preventing inappropriate activation of cell cycle arrest or apoptosis [4] [10].
Genetic evidence underscores the non-redundant role of Murine Double Minute 2 in p53 regulation. Murine Double Minute 2-null mice exhibit embryonic lethality at approximately embryonic day 5.5 due to uncontrolled p53-mediated apoptosis. This phenotype is entirely rescued by concomitant p53 deletion, confirming that Murine Double Minute 2 is indispensable for modulating p53 activity during development [10] [4]. Tissue-specific knockout models further demonstrate that Murine Double Minute 2 deficiency activates p53 in both proliferating and post-mitotic cells, causing catastrophic cell death in radiosensitive tissues including intestinal crypts, thymus, and bone marrow [10]. The p53-Murine Double Minute 2 axis therefore represents a master regulatory circuit for genomic surveillance, where DNA damage signals disrupt the interaction to permit p53 stabilization and activation of downstream effectors including cyclin-dependent kinase inhibitor 1A (p21) and B-cell lymphoma 2-associated X protein [1] [3].
Table 1: Molecular Mechanisms of Murine Double Minute 2-Mediated p53 Regulation
Mechanism | Functional Consequence | Biological Outcome |
---|---|---|
Steric blockage of p53 transactivation domain | Inhibition of transcriptional co-activator recruitment | Suppression of p53 target gene expression |
Nuclear export signal-mediated translocation | Cytoplasmic sequestration of p53 | Reduced nuclear availability for DNA binding |
E3 ubiquitin ligase activity | Polyubiquitination and proteasomal degradation | Maintenance of low basal p53 levels |
Monoubiquitination | Nuclear export without degradation | Attenuation of p53 transcriptional activity |
Genomic amplification of Murine Double Minute 2 occurs in approximately 7% of all human malignancies, with particularly high prevalence in soft tissue sarcomas (30-40%), osteosarcomas (16%), esophageal carcinomas (13%), and breast carcinomas (5-10%) [2] [6]. Murine Double Minute 2 overexpression represents an alternative pathway to p53 mutation for inactivating this tumor suppressor, creating a therapeutic vulnerability in tumors retaining wild-type p53. Beyond gene amplification, Murine Double Minute 2 overexpression arises through multiple mechanisms: single nucleotide polymorphism 309 in the Murine Double Minute 2 promoter increases Sp1 transcription factor binding and enhances transcription; aberrant epigenetic regulation; and post-translational modifications that stabilize Murine Double Minute 2 protein [4] [7].
Elevated Murine Double Minute 2 expression drives oncogenesis through both p53-dependent and p53-independent pathways. In the p53-dependent axis, excessive Murine Double Minute 2 binding hyper-inactivates wild-type p53, permitting uncontrolled proliferation despite genomic instability [1] [3]. Clinically, Murine Double Minute 2 amplification correlates with advanced disease stage, metastatic progression, and poor prognosis across multiple cancer types [2] [6]. Additionally, Murine Double Minute 2 overexpression confers resistance to conventional therapies:
Table 2: Prevalence and Clinical Significance of Murine Double Minute 2 Alterations in Human Cancers
Cancer Type | Amplification Frequency (%) | Therapeutic Resistance Associations |
---|---|---|
Soft tissue sarcoma | 30–40 | Doxorubicin, ifosfamide |
Osteosarcoma | 16 | Cisplatin, methotrexate |
Esophageal carcinoma | 13 | Platinum-based regimens |
Breast carcinoma | 5–10 | Anthracyclines, anti-estrogens |
Lung adenocarcinoma | 4–7 | Epidermal growth factor receptor inhibitors, immunotherapy |
Bladder carcinoma | 4 | Programmed death-ligand 1 inhibitors |
The therapeutic strategy for targeting Murine Double Minute 2 bifurcates according to p53 status. In tumors retaining wild-type p53 (approximately 50% of all malignancies), pharmacological inhibition of Murine Double Minute 2 liberates functional p53, triggering context-dependent cell cycle arrest, senescence, or apoptosis [1] [3]. Preclinical models demonstrate profound antitumor effects in Murine Double Minute 2-amplified, p53-wild-type xenografts treated with Murine Double Minute 2 inhibitors such as Nutlin-3 and MI-219. These compounds bind the p53-interaction pocket with nanomolar affinity, inducing p21-mediated cell cycle arrest in normal cells while promoting apoptosis in transformed cells—a differential effect attributed to oncogenic stress in malignant cells [1] [9]. Importantly, Murine Double Minute 2 inhibitor monotherapy achieves tumor regression without genotoxic stress or significant toxicity in preclinical models [1].
Emerging evidence supports targeting Murine Double Minute 2 in p53-mutant cancers through p53-independent mechanisms:
The dual approach to Murine Double Minute 2 targeting—reactivating wild-type p53 in competent tumors while exploiting p53-independent vulnerabilities in deficient tumors—creates a compelling oncological strategy. Combination regimens integrating Murine Double Minute 2 inhibitors with conventional chemotherapy, radiation, molecularly targeted agents, or immunotherapy offer promising avenues to overcome therapy resistance rooted in Murine Double Minute 2 dysregulation [3] [7] [9].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: